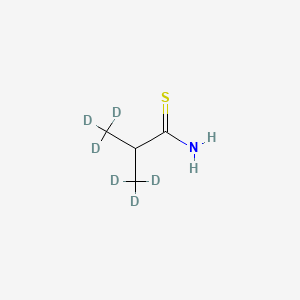![molecular formula C16H20N2O5S B562189 N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) CAS No. 1331889-45-2](/img/structure/B562189.png)
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetyl group, a cysteine moiety, and an allyl ester group. Its deuterium labeling (d5) makes it particularly useful in research involving isotopic tracing and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) typically involves multiple steps, starting from readily available precursors. The process often includes:
Acetylation: Introduction of the acetyl group to the cysteine moiety.
Formation of the Allyl Ester: This step involves the esterification of the hydroxyl group with allyl alcohol under acidic or basic conditions.
Deuterium Labeling: Incorporation of deuterium atoms (d5) into the molecule, which can be achieved through specific deuterated reagents or solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness, often employing continuous flow techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the allyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can regenerate the original hydroxyl group.
Scientific Research Applications
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry due to its deuterium labeling.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties and as a biomarker in diagnostic assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) exerts its effects involves its interaction with specific molecular targets. The acetyl and cysteine moieties play crucial roles in binding to enzymes and receptors, modulating their activity. The deuterium labeling allows for precise tracking of the compound in biological systems, providing insights into its metabolic fate and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine Allyl Ester: Similar structure but without deuterium labeling.
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine Methyl Ester: Methyl ester instead of allyl ester.
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine Ethyl Ester: Ethyl ester instead of allyl ester.
Uniqueness
N-Acetyl-S-[3-acetamino-6-hydroxphenyl]cysteine-d5 Allyl Ester (Major) is unique due to its deuterium labeling, which enhances its utility in isotopic tracing and mass spectrometry. This feature distinguishes it from other similar compounds and makes it particularly valuable in research applications requiring precise molecular tracking.
Properties
IUPAC Name |
prop-2-enyl (2R)-2-acetamido-3-[2,4-dideuterio-6-hydroxy-3-[(2,2,2-trideuterioacetyl)amino]phenyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S/c1-4-7-23-16(22)13(18-11(3)20)9-24-15-8-12(17-10(2)19)5-6-14(15)21/h4-6,8,13,21H,1,7,9H2,2-3H3,(H,17,19)(H,18,20)/t13-/m0/s1/i2D3,5D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOLTMPLLWYRSB-ZMPJHPQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)SCC(C(=O)OCC=C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])SC[C@@H](C(=O)OCC=C)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675514 |
Source


|
| Record name | Prop-2-en-1-yl N-acetyl-S-{5-[(~2~H_3_)ethanoylamino]-2-hydroxy(4,6-~2~H_2_)phenyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331889-45-2 |
Source


|
| Record name | Prop-2-en-1-yl N-acetyl-S-{5-[(~2~H_3_)ethanoylamino]-2-hydroxy(4,6-~2~H_2_)phenyl}-L-cysteinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



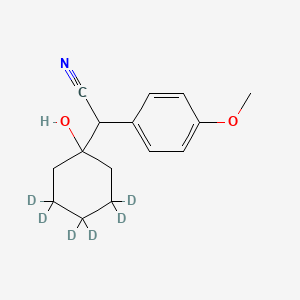
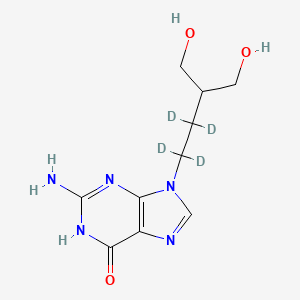
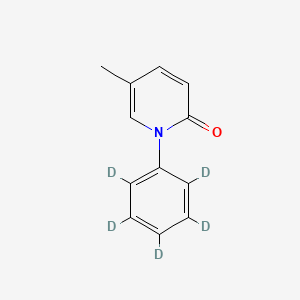
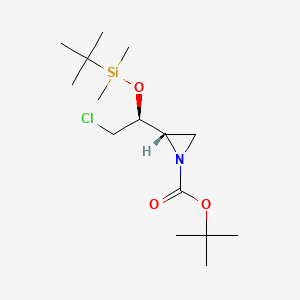
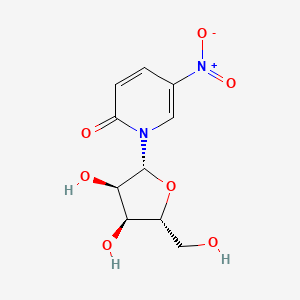
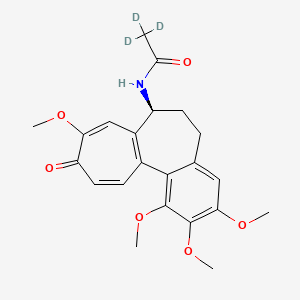

![(2R)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoic acid](/img/structure/B562122.png)
